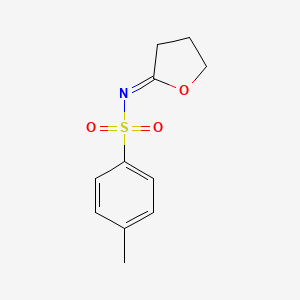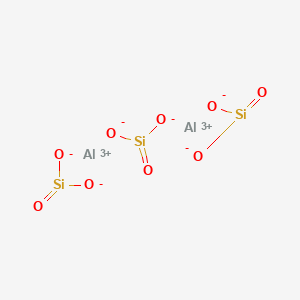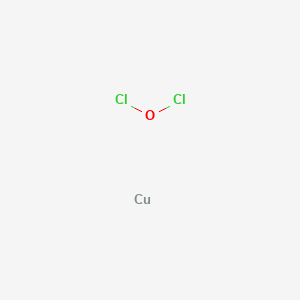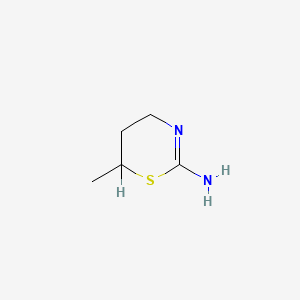
tert-Butylferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butylferrocene is an organometallic compound that finds its application in microwave-enhanced electrochemical processes in micellar surfactant media .
Molecular Structure Analysis
The molecular formula of tert-Butylferrocene is C14H18Fe, and it has a molecular weight of 242.14 . The structure of tert-Butylferrocene is unique, with the ferrocene moiety embedded into the polymer backbone .Physical And Chemical Properties Analysis
Tert-Butylferrocene has a refractive index of 1.579, a boiling point of 96 °C/1 mmHg, and a density of 1.201 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Microwave-Enhanced Electrochemical Processes
“tert-Butylferrocene” finds its application in microwave-enhanced electrochemical processes in micellar surfactant media . This involves the use of microwaves to enhance electrochemical reactions, which can lead to more efficient and faster reactions.
Redox Property Analysis
The redox properties of “tert-Butylferrocene” have been analyzed using cyclic voltammetry . This technique is used to study the redox properties of compounds, which can provide valuable information about their chemical behavior.
Migration Behavior Study
“tert-Butylferrocene” has been used to study the migration behavior of hyperbranched poly (amine) esters (HPAE-Fc) . This research can help understand how these compounds move and interact in different environments.
Catalytic Performance in Thermal Decomposition
The catalytic performance of “tert-Butylferrocene” for the thermal decomposition of hydroxyl-terminated polybutadiene has been investigated . This research can provide insights into how “tert-Butylferrocene” can be used as a catalyst in chemical reactions.
Burn-Rate Catalyst in Propellants
Ferrocene compounds, including “tert-Butylferrocene”, are known as burning-rate catalysts for composite rocket propellants . They are superior to other transition metal compounds for this purpose .
Migration Inhibition in Elastomers
The migration of “tert-Butylferrocene” in hydroxyl-terminated polybutadiene (HTPB) elastomers has been minimized significantly by grafting ferrocenes onto the hyperbranched structures . This research can help develop new materials with improved properties.
Direcciones Futuras
The tert-Butylferrocene market is expected to grow at a remarkable CAGR during the forecast period from 2023–2030, driven by the compound’s multifaceted applications . It’s also noted that main-chain ferrocene-containing polymers prepared by acyclic diene metathesis (ADMET) polymerization have been gaining attention, which could open new avenues for the use of tert-Butylferrocene .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of tert-Butylferrocene can be achieved through Friedel-Crafts acylation of ferrocene with tert-butylchloride followed by reduction of the resulting tert-butylferrocenyl ketone.", "Starting Materials": ["Ferrocene", "Tert-butylchloride", "Aluminum chloride", "Acetic anhydride", "Methanol", "Sodium borohydride", "Hydrochloric acid"], "Reaction": [ "1. Dissolve 2.0 g of ferrocene in 25 mL of dry methylene chloride in a 100 mL round-bottom flask.", "2. Add 2.4 mL of tert-butylchloride and 2.5 g of anhydrous aluminum chloride to the flask while stirring at 0°C.", "3. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.", "4. Slowly add 10 mL of ice-cold water to the reaction mixture and stir for 10 minutes.", "5. Separate the organic layer and wash it with 10 mL of ice-cold water.", "6. Add 10 mL of acetic anhydride to the organic layer and stir at room temperature for 30 minutes.", "7. Add 10 mL of ice-cold water to the reaction mixture and stir for 10 minutes.", "8. Separate the organic layer and wash it with 10 mL of ice-cold water.", "9. Add 10 mL of 1 M hydrochloric acid to the organic layer and stir for 10 minutes.", "10. Separate the organic layer and wash it with 10 mL of water.", "11. Add 10 mL of 10% sodium hydroxide to the organic layer and stir for 10 minutes.", "12. Separate the organic layer and wash it with 10 mL of water.", "13. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "14. Dissolve the resulting tert-butylferrocenyl ketone in 20 mL of dry methanol in a 100 mL round-bottom flask.", "15. Add 0.5 g of sodium borohydride to the flask and stir at room temperature for 2 hours.", "16. Add 10 mL of water to the reaction mixture and stir for 10 minutes.", "17. Separate the organic layer and wash it with 10 mL of water.", "18. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "19. Purify the resulting tert-butylferrocene by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent." ] } | |
Número CAS |
1316-98-9 |
Nombre del producto |
tert-Butylferrocene |
Fórmula molecular |
C14H18Fe 10* |
Peso molecular |
242.14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)

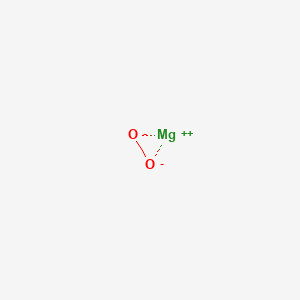
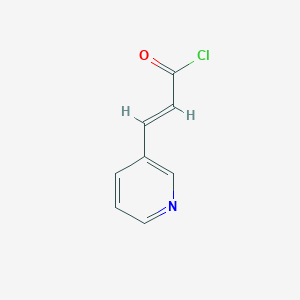
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
